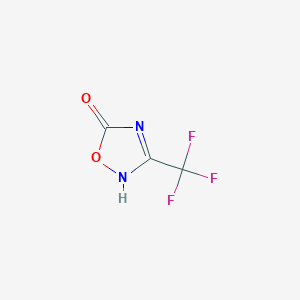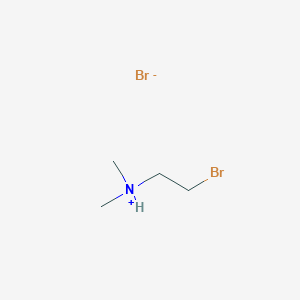![molecular formula C7H4ClN3O B7885298 6-chloro-1H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7885298.png)
6-chloro-1H-pyrido[3,4-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
sodium nitrite . Sodium nitrite is an inorganic compound with the chemical formula NaNO₂. It is a yellowish crystalline powder that is highly soluble in water. Sodium nitrite is widely used in various industrial applications, including as a food preservative, in the production of dyes, and in the pharmaceutical industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium nitrite can be synthesized through several methods. One common method involves the reduction of sodium nitrate (NaNO₃) with a reducing agent such as lead or iron. The reaction is typically carried out in an aqueous solution at elevated temperatures. The overall reaction can be represented as:
NaNO3+Pb→NaNO2+PbO
Another method involves the absorption of nitrogen oxides (NO and NO₂) in an alkaline solution of sodium hydroxide (NaOH). The reaction proceeds as follows:
2NO2+NaOH→NaNO2+H2O
Industrial Production Methods
In industrial settings, sodium nitrite is typically produced by the reduction of sodium nitrate using iron filings or other reducing agents. The process is carried out in large reactors under controlled conditions to ensure high yield and purity. The resulting sodium nitrite is then purified and crystallized for use in various applications .
Análisis De Reacciones Químicas
Types of Reactions
Sodium nitrite undergoes several types of chemical reactions, including:
Oxidation: Sodium nitrite can be oxidized to sodium nitrate (NaNO₃) in the presence of strong oxidizing agents.
Reduction: Sodium nitrite can be reduced to nitrogen gas (N₂) and sodium hydroxide (NaOH) in the presence of reducing agents.
Substitution: Sodium nitrite can react with various organic compounds to form nitroso compounds.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Reducing agents such as iron filings or zinc dust are used under acidic conditions.
Substitution: Organic compounds such as amines or phenols can react with sodium nitrite in the presence of acids to form nitroso compounds.
Major Products Formed
Oxidation: Sodium nitrate (NaNO₃)
Reduction: Nitrogen gas (N₂) and sodium hydroxide (NaOH)
Substitution: Nitroso compounds
Aplicaciones Científicas De Investigación
Sodium nitrite has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions, including diazotization and nitrosation reactions.
Biology: Used in the study of nitric oxide (NO) and its role in biological systems.
Medicine: Used as a vasodilator and in the treatment of cyanide poisoning.
Industry: Used as a corrosion inhibitor, food preservative, and in the production of dyes and pigments.
Mecanismo De Acción
Sodium nitrite exerts its effects through the release of nitric oxide (NO), a potent vasodilator. Nitric oxide is produced from sodium nitrite through a series of chemical reactions, including the reduction of nitrite to nitric oxide. Nitric oxide then activates the enzyme guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). cGMP causes relaxation of smooth muscle cells, resulting in vasodilation and increased blood flow .
Comparación Con Compuestos Similares
Sodium nitrite is similar to other nitrite compounds, such as potassium nitrite (KNO₂) and calcium nitrite (Ca(NO₂)₂). sodium nitrite is unique in its widespread use and versatility. It is more soluble in water compared to potassium nitrite and has a lower toxicity compared to calcium nitrite. These properties make sodium nitrite a preferred choice in various applications .
List of Similar Compounds
- Potassium nitrite (KNO₂)
- Calcium nitrite (Ca(NO₂)₂)
- Ammonium nitrite (NH₄NO₂)
Propiedades
IUPAC Name |
6-chloro-1H-pyrido[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-6-1-4-5(2-9-6)10-3-11-7(4)12/h1-3H,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPUOYYUBFLNML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Cl)NC=NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=CN=C1Cl)NC=NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 4-oxo-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B7885229.png)








![L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)-](/img/structure/B7885301.png)


![2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethanamine;dihydrochloride](/img/structure/B7885318.png)
